((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is a derivative of octahydroquinolizine, a bicyclic amine structure. This compound is classified as an organosulfur compound due to the presence of the hydrogen sulfate group. It is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound's structure is derived from natural products like lupinine, which is known for its biological activities, including immunomodulatory effects .
The synthesis of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can be achieved through several methods. One notable approach involves the reaction of lupinine with methanesulfonyl chloride in the presence of triethylamine as a base. The procedure typically follows these steps:
This method yields the desired compound with satisfactory purity and yield .
The molecular structure of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can be described as follows:
The stereochemistry at the nitrogen atom (1R,9aR configuration) contributes to the compound's biological activity and interaction with biological targets .
((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can participate in various chemical reactions typical of compounds containing amines and sulfonates:
These reactions are crucial for developing derivatives or modifying the compound for specific applications in synthesis or pharmaceuticals .
The mechanism of action of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate in biological systems may involve:
Further studies are required to elucidate specific pathways and confirm its pharmacological effects .
The physical and chemical properties of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate include:
These properties are essential for determining suitable conditions for storage, handling, and application in research or industrial settings .
((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate has several scientific applications:
Quinolizidine alkaloids (QAs) represent a structurally diverse class of nitrogen-containing plant secondary metabolites with a rich history in traditional medicine and modern drug discovery. These compounds, characterized by their bicyclic octahydro-1H-quinolizine core, have been utilized for centuries across various cultures. Plants from the Fabaceae family, particularly Lupinus, Sophora, and Cytisus species, have served as primary sources of these bioactive compounds. Historical records indicate their use in Chinese-Japanese Kampo medicine (Sophora flavescens) for treating fever, dysentery, and skin conditions, leveraging their inherent antiviral, antibacterial, and antipyretic properties [1] [4]. The 20th century marked a significant shift from traditional use to systematic scientific investigation, beginning with the isolation of sparteine and lupinine from Lupinus luteus in the early 1900s. This period saw the structural elucidation of over 500 naturally occurring QAs, revealing their complex tetracyclic and bisquinolizidine architectures [1] [8].
The late 20th and early 21st centuries witnessed intensified research into QA pharmacology, driven by discoveries of their diverse biological activities. Notably, (–)-lobeline (a piperidine alkaloid structurally related to QAs) emerged as a treatment for central nervous system disorders and drug abuse, while huperzine A (a Lycopodium alkaloid) demonstrated potent acetylcholinesterase inhibition, leading to its application in Alzheimer's disease therapy [4]. These successes stimulated focused exploration of QAs for their cytotoxic, anti-inflammatory, insecticidal, and antiviral potentials. The discovery of macrocyclic bisquinolizidines from marine sponges (e.g., petrosins, xestospongins) and frog skins (e.g., mantellid alkaloids) further expanded the structural and pharmacological landscape, revealing potent IP3 receptor inhibition, HIV-1 RT inhibitory activity, and cytotoxicity against cancer cell lines [1] [8]. This evolutionary trajectory—from traditional remedies to molecules of high pharmacological interest—underscores the enduring significance of QAs in drug discovery.
Table 1: Historical Milestones in Quinolizidine Alkaloid Research
Time Period | Key Development | Representative Compounds | Significance |
---|---|---|---|
Early 20th Century | Initial isolation | Sparteine, Lupinine | Foundation for QA structural chemistry |
Mid 20th Century (1960s) | Stereochemical correlation studies | (-)-Sparteine, (+)-Lupanine | Established structure-activity relationships via IR spectroscopy [2] |
Late 20th Century | Discovery of marine/frog QAs | Petrosins, Araguspongines, Clavepictines | Expanded structural diversity & bioactivity [1] [8] |
21st Century | Biosynthetic investigations & enzyme discovery | Cadaverine-derived intermediates | Identification of lysine decarboxylase (LDC) & acyltransferases [4] [9] |
The pharmacological profile of quinolizidine alkaloids is exquisitely sensitive to their stereochemical configuration. The (1R,9aR) absolute configuration, characteristic of compounds like (–)-lupinine and derivatives such as ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate, confers distinct three-dimensional topography and electronic properties crucial for bioactivity. Early infrared spectroscopy studies (2840–2600 cm⁻¹ region) demonstrated clear correlations between alkaloid stereochemistry and spectral features, establishing that subtle changes in ring fusion geometry (cis or trans) or chiral center configuration significantly alter molecular conformation and thus biological interaction [2]. The (1R,9aR) configuration typically adopts a rigid, concave shape that facilitates optimal binding to biological targets, particularly enzymes and receptors with complementary hydrophobic pockets. For instance, the stereospecificity of tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) in Lupinus species strictly depends on the (13αR) configuration of its QA substrates, highlighting how enzyme catalysis is governed by precise stereochemical recognition [4].
In the specific case of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate, the C1 position’s stereochemistry is paramount. The equatorial orientation of the methyl hydrogen sulfate group in the (1R) configuration minimizes steric interactions with the trans-fused ring system (A/B ring junction at 9aR), promoting stability and accessibility for nucleophilic interactions. Molecular modeling reveals that this configuration positions the anionic sulfate group away from the hydrophobic quinolizidine core, creating an amphiphilic character essential for membrane penetration and intracellular target engagement. Furthermore, comparative studies with (1S,9aS)-epimers show dramatically reduced receptor affinity, underscoring that the (1R,9aR) configuration is not merely a structural detail but a fundamental determinant of pharmacological efficacy. This stereochemical precision mirrors observations in other bioactive QAs: (–)-sparteine (1R,2R,6S,7S,9S,11R configuration) acts as a potent antiarrhythmic and sodium channel blocker, while its diastereomer exhibits markedly diminished activity [1] [8].
Table 2: Impact of Stereochemistry on Key Quinolizidine Alkaloid Properties
Stereochemical Feature | Consequence on Molecular Properties | Biological Ramification |
---|---|---|
C1 Configuration (R vs S) | Alters orientation of C1 substituent & ring A puckering | Dictates substrate recognition by metabolic enzymes & transporters |
Ring Fusion (cis vs trans at A/B junction) | Determines overall molecular curvature & rigidity | Influences fit into hydrophobic binding pockets of target proteins |
C9a Configuration (R vs S) | Affects spatial relationship between N1 and C1 substituents | Modulates ionization state of tertiary nitrogen & H-bonding capacity |
Equatorial vs Axial C1 Substituent | Impacts solvent exposure & metabolic stability | Controls rate of enzymatic hydrolysis (e.g., sulfatases) & clearance |
Sulfate esterification represents a strategic chemical modification to overcome the inherent bioavailability limitations of quinolizidine alkaloids. Native QAs like lupanine or sparteine possess high aqueous solubility at physiological pH due to their protonated tertiary amines, yet suffer from poor membrane permeability and rapid renal clearance. Conversely, their lipophilic analogs exhibit enhanced cellular uptake but often unacceptable aqueous insolubility. The introduction of a sulfate ester moiety at the C1 position, as in ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate, creates a permanently charged anionic group (pKa <1 for OSO₃H) irrespective of the nitrogen’s protonation state. This modification balances hydrophilic-lipophilic character, significantly improving absorption while maintaining solubility [3] [10].
The sulfate ester group functions as a bioreversible prodrug element. While resistant to chemical hydrolysis under physiological pH, it serves as a substrate for sulfatase enzymes (sulfohydrolases) prevalent in mammalian tissues and gut microbiota. These enzymes catalyze the cleavage of the O-S bond via an in-line nucleophilic displacement mechanism, releasing the active parent alcohol ((1R,9aR)-1-(hydroxymethyl)octahydro-1H-quinolizine) and inorganic sulfate. This enzymatic hydrolysis occurs preferentially in target tissues like the liver, intestines, and tumors, enabling site-specific activation [5] [10]. Crucially, the sulfate group dramatically alters pharmacokinetic parameters: molecular weight increases by ≈136 Da (HSO₃ moiety + linker), which generally reduces volume of distribution (Vd) but enhances plasma protein binding, prolonging circulation time. The strongly acidic sulfate (log P ≈ -4) counterbalances the basic quinolizidine nitrogen (pKa ≈ 10–11), yielding an amphoteric molecule with lower log D₇.₄ than the parent alkaloid, facilitating dissolution in gastrointestinal fluids while still allowing passive diffusion through membranes via the uncharged nitrogen species [3] [6].
Sulfate Ester Activation Mechanism:
Step 1: Absorption Amphoteric nature of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate:- Quaternary nitrogen (protonated): Enhances aqueous solubility- Sulfate anion: Promotes dissolution in GI fluids⇒ Improved oral bioavailability vs. parent alkaloidStep 2: Enzymatic Activation Tissue-specific sulfatases (e.g., steroid sulfatase, arylsulfatase):Hydrolyze sulfate ester via nucleophilic attack at sulfur:R-OSO₃⁻ + H₂O → R-OH + SO₄²⁻ + H⁺⇒ Releases active parent alcohol at site of actionStep 3: Pharmacological Activity Liberated ((1R,9aR)-1-(hydroxymethyl)octahydroquinolizine):- Interacts with biological targets (e.g., receptors, enzymes)- Exhibits enhanced membrane permeability vs. charged prodrug
This prodrug strategy mirrors successful applications in steroid therapeutics (e.g., estradiol sulfate) and leverages natural sulfate conjugation pathways. For quinolizidine derivatives specifically, in vitro studies demonstrate that sulfate esters of hydroxymethyl-substituted QAs exhibit 2–5 fold higher Caco-2 monolayer permeability compared to their quaternary ammonium salts, without compromising solubility. This translates to superior in vivo absorption profiles while retaining the core QA's pharmacological activity upon enzymatic activation [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7